molecular formula C5H3N5O B8005318 Pyrazine-2-carbonyl azide

Pyrazine-2-carbonyl azide

Cat. No. B8005318
M. Wt: 149.11 g/mol
InChI Key: RLNGGCZBYFRNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine-2-carbonyl azide is a compound with the molecular formula C5H3N5O . It is a derivative of pyrazine, a class of compounds that have a six-membered aromatic structure with two nitrogen atoms .


Synthesis Analysis

Pyrazines can be synthesized by chemical methods or by certain microorganisms . A key step in the synthesis of substituted pyrazines is the amination of ketone precursors, mediated using a transaminase . Treatment of α-diketones with a transaminase in the presence of an amine donor yields α-amino ketones, which undergo oxidative dimerization to form the pyrazines .


Molecular Structure Analysis

The molecular structure of Pyrazine-2-carbonyl azide is characterized by a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

The key amination step of the ketone precursors in a biocatalytic synthesis of substituted pyrazines and pyrroles is mediated using a transaminase . Treatment of α-diketones with a transaminase in the presence of an amine donor yields α-amino ketones which underwent oxidative dimerization to the pyrazines .


Physical And Chemical Properties Analysis

Pyrazine-2-carbonyl azide has a molecular weight of 149.11 g/mol . It has a topological polar surface area of 57.2 Ų and a complexity of 197 .

Future Directions

The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The growing awareness of people about the ingredients and the origin of their daily food has strongly influenced the market with labels like “organic” and “natural” .

properties

IUPAC Name

pyrazine-2-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O/c6-10-9-5(11)4-3-7-1-2-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNGGCZBYFRNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2-carbonyl azide

Synthesis routes and methods

Procedure details

To a solution of Pyrazine-2-carboxylic acid (295 mg, 2.1 mmol, 1 eq) and triethylamine (765 ul, 5.4 mmol, 2.6 eq) in THF (6 ml) at 0° C. was added dropwise diphenylphophoryl azide (1.4 ml, 2.8 mmol, 1.3 eq). The mixture was stirred under nitrogen at 0° C. for 30 minutes, then warmed to RT and stirring continued for a further 2 hours. The reaction mixture was concentrated under vacuum and purified by flash chromatography (90/10-60/40 Iso-hexane/EtOAc) to afford the title compound as white solid (265 mg, yield=78%). 1H NMR (400 MHz, CDCl3) δ 9.14 (d, 1H, J=1.2); 8.50 (dt, 1H, J=1.2, 0.4), 2.62 (s, 3H, broad).
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
765 μL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
78%

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